![molecular formula C16H19BrN4O5 B12782305 Oxapyrazon-dimolamine CAS No. 25316-57-8](/img/structure/B12782305.png)
Oxapyrazon-dimolamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of oxapyrazon-dimolamine involves the reaction of 5-bromo-1,6-dihydro-6-oxo-1-phenylpyridazin-4-yloxamic acid with 2-(dimethylamino)ethanol. The reaction typically occurs under controlled conditions to ensure the formation of the desired product
Analyse Chemischer Reaktionen
Oxapyrazon-dimolamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound, potentially altering its herbicidal properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the bromine atom or other reactive sites on the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Oxapyrazon-dimolamine has been studied for its herbicidal properties, particularly its ability to control weeds in crops like sugarbeet, redbeet, maize, and sorghum . Its selective mode of action makes it effective against a variety of common weeds, including nightshade, common nettle, chickweed, clover, and plantain . due to its obsolescence, current research applications are limited.
Wirkmechanismus
The herbicidal activity of oxapyrazon-dimolamine is attributed to its ability to inhibit specific enzymes involved in plant growth. By interfering with these enzymes, the compound disrupts essential metabolic pathways, leading to the death of the targeted weeds
Vergleich Mit ähnlichen Verbindungen
Oxapyrazon-dimolamine belongs to the pyridazinone herbicide group. Similar compounds in this group include:
Pyridate: Another pyridazinone herbicide used for weed control in various crops.
Bromacil: A herbicide with a similar mode of action but different chemical structure.
Lenacil: Used for pre-emergence weed control in sugarbeet and other crops.
Compared to these compounds, this compound’s uniqueness lies in its specific chemical structure and the particular weeds it targets. its obsolescence and lack of current approval limit its practical applications.
Eigenschaften
25316-57-8 | |
Molekularformel |
C16H19BrN4O5 |
Molekulargewicht |
427.25 g/mol |
IUPAC-Name |
2-[(5-bromo-6-oxo-1-phenylpyridazin-4-yl)amino]-2-oxoacetic acid;2-(dimethylamino)ethanol |
InChI |
InChI=1S/C12H8BrN3O4.C4H11NO/c13-9-8(15-10(17)12(19)20)6-14-16(11(9)18)7-4-2-1-3-5-7;1-5(2)3-4-6/h1-6H,(H,15,17)(H,19,20);6H,3-4H2,1-2H3 |
InChI-Schlüssel |
ZAIWHXZLOUBQCG-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCO.C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)NC(=O)C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.